1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-

Catalog No.
S12576701
CAS No.
299936-97-3
M.F
C18H19N3OS
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenyl...

CAS Number

299936-97-3

Product Name

1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-

IUPAC Name

5-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C18H19N3OS/c1-18(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)22-12-16-20-21-17(19)23-16/h3-11H,12H2,1-2H3,(H2,19,21)

InChI Key

XNSBCWXWJROPJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=NN=C(S3)N

1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- is a compound belonging to the class of thiadiazoles, which are five-membered heterocycles containing nitrogen and sulfur atoms. This compound features a thiadiazole ring with an amino group at the 2-position and a phenoxy group that is substituted with a bulky alkyl group at the 5-position. The unique structure of this compound allows for diverse chemical reactivity and potential biological activity.

The chemical reactivity of 1,3,4-thiadiazol-2-amine derivatives often involves nucleophilic substitutions, cyclization reactions, and condensation reactions. For instance, in a study focusing on the synthesis of various thiadiazole derivatives, reactions involving thiosemicarbazide and carboxylic acids were explored. These reactions were facilitated by polyphosphate ester as a reagent, resulting in the formation of 2-amino-1,3,4-thiadiazoles through a one-pot method without toxic additives .

1,3,4-Thiadiazole derivatives are noted for their broad spectrum of biological activities. They exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer properties. For example, compounds derived from 1,3,4-thiadiazole have been shown to possess significant antibacterial and antifungal activities . Additionally, some derivatives have demonstrated cytotoxic effects against various cancer cell lines . The biological mechanisms often involve interaction with specific enzyme targets or disruption of cellular processes.

The synthesis of 1,3,4-thiadiazol-2-amine can be achieved through several methods:

  • One-Pot Synthesis: A novel approach utilizes thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester. This method allows for the synthesis of multiple thiadiazole derivatives under mild conditions .
  • Condensation Reactions: Another common method involves the condensation of thiosemicarbazide with various aldehydes or ketones to form substituted thiadiazoles .
  • Cyclization Reactions: Cyclization can also be achieved through the reaction of hydrazine derivatives with carbon disulfide followed by treatment with halogenated compounds.

The applications of 1,3,4-thiadiazol-2-amine derivatives are extensive:

  • Pharmaceuticals: Due to their biological activities, these compounds are explored as potential drug candidates for treating infections and cancer.
  • Agriculture: Some thiadiazole derivatives have been investigated for their herbicidal and fungicidal properties.
  • Material Science: The unique electronic properties of thiadiazoles make them suitable for applications in organic electronics and photonic devices.

Interaction studies involving 1,3,4-thiadiazol-2-amines often focus on their binding affinity to biological targets such as enzymes or receptors. These studies utilize techniques like molecular docking simulations and in vitro assays to evaluate how these compounds interact at the molecular level. For instance, research has shown that certain thiadiazole derivatives can inhibit specific enzymes involved in bacterial resistance mechanisms .

Several compounds share structural similarities with 1,3,4-thiadiazol-2-amine but differ in their substituents or functional groups:

Compound NameStructure HighlightsUnique Properties
5-Methyl-1,3,4-thiadiazole-2-amineMethyl group at position 5Exhibits different biological activity profiles
5-Phenyl-1,3,4-thiadiazole-2-aminePhenyl group at position 5Known for strong antibacterial activity
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amineChlorophenyl substitutionEnhanced lipophilicity; potential for higher bioavailability
5-(Substituted phenyl)-1,3,4-thiadiazole-2-aminesVarious substitutions on the phenyl ringDiverse pharmacological effects depending on substituents

These similar compounds demonstrate variations in biological activity and chemical reactivity based on their substituent groups. The unique structure of 1,3,4-thiadiazol-2-amines contributes to its distinct properties compared to these related compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

325.12488341 g/mol

Monoisotopic Mass

325.12488341 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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